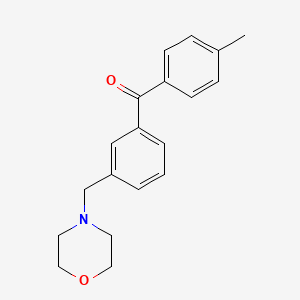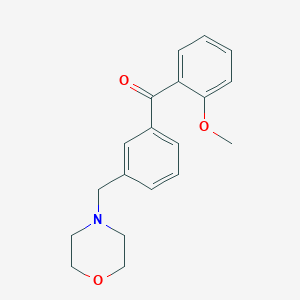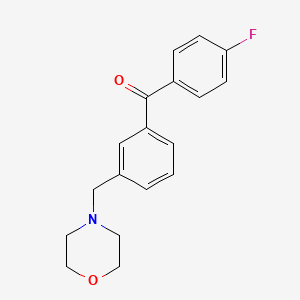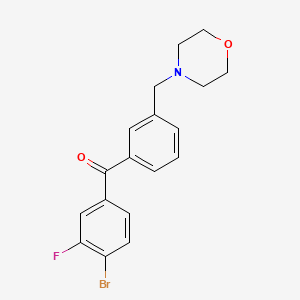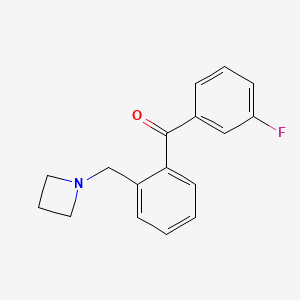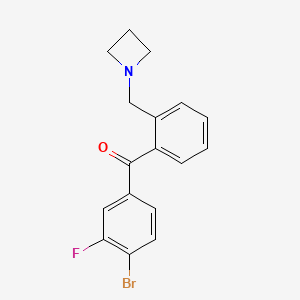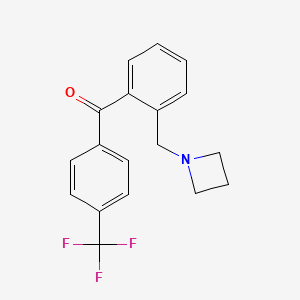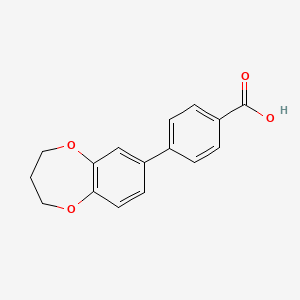
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylic acid” is a butanone .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14O4/c17-16(18)12-4-2-11(3-5-12)13-6-7-14-15(10-13)20-9-1-8-19-14/h2-7,10H,1,8-9H2,(H,17,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.28 . It is a solid at room temperature . The melting point of this compound is between 217 - 220 degrees Celsius .Applications De Recherche Scientifique
Molecular Conformation Studies
- The crystal structure of a closely related compound, 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been analyzed using X-ray diffraction, revealing a skew (twisted half-chair) conformation (Steward, Hoyes, & Prichard, 1973).
Synthesis and Biological Properties
- Synthesis methods have been developed for analogs of 3,4-dihydro-2H-1,5-benzodioxepine, exhibiting properties such as adrenergic stimulation and bronchial dilator activity (Damez, Labrosse, Lhoste, & Sinou, 2001).
Spectroscopic Properties
- Research on compounds like 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin has provided insights into their chemical and spectroscopic properties, useful in understanding the behavior of similar structures (Rosnati & Marchi, 1962).
Ultraviolet Absorption Spectra Analysis
- Studies on derivatives of 3,4-dihydro-2H-1,5-benzodioxepin have used ultraviolet absorption spectra to determine the conformation of these molecules (Archer, Claret, & Hayman, 1971).
Inhibition of Glycolic Acid Oxidase
- Certain derivatives of 4-substituted 2,4-dioxobutanoic acid, containing elements of 3,4-dihydro-2H-1,5-benzodioxepin, have been found to be potent inhibitors of glycolic acid oxidase (Williams et al., 1983).
Synthesis and Local Anesthetic Activity
- Research on the synthesis of 1-amino-2-phenylethyl derivatives of 1,5-benzodioxepine has explored their potential as local anesthetics (Daukshas et al., 1989).
Anticancer Activity Studies
- Novel derivatives of 1,5-benzodioxepine have been synthesized and studied for their anticancer activity against specific cancer cell lines (Núñez et al., 2006).
Macrocyclic Compounds
- Studies on the acetalization of benzaldehyde derivatives led to the creation of 2,3-dihydro-5H-1,4-benzodioxepin derivatives and a fourteen-membered macrocyclic compound, offering insights into complex chemical structures (Lucchesini et al., 1995).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-16(18)12-4-2-11(3-5-12)13-6-7-14-15(10-13)20-9-1-8-19-14/h2-7,10H,1,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYLMDBVMSOLSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)
